![molecular formula C21H15N3O8 B11180856 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate](/img/structure/B11180856.png)
4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate
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Overview
Description
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system and the presence of multiple functional groups, including dioxo, dinitro, and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate typically involves multi-step organic reactions
Formation of the Pyrroloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxo Groups: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the dioxo functionalities.
Attachment of the Dinitrobenzoate Group: This step usually involves esterification reactions, where the pyrroloquinoline core is reacted with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the dioxo groups.
Reduction: Reduction of the nitro groups to amines using reagents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while nucleophilic substitution could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity, particularly due to the presence of nitro groups, could make it a candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies would be required to confirm these effects.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional diversity.
Mechanism of Action
The mechanism by which 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate exerts its effects would depend on its specific application. In a biological context, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components. The ester functionality might facilitate cellular uptake or interaction with specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate: Similar structure but with a different ester group.
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-(3,4-dimethoxyphenyl)acrylate: Contains a different aromatic substituent.
Uniqueness
The uniqueness of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,5-dinitrobenzoate lies in its combination of functional groups and the potential for diverse chemical reactivity. The presence of both dioxo and dinitro groups, along with the ester functionality, provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C21H15N3O8 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N3O8/c1-10-9-21(2,3)22-17-15(10)7-14(8-16(17)18(25)19(22)26)32-20(27)11-4-12(23(28)29)6-13(5-11)24(30)31/h4-9H,1-3H3 |
InChI Key |
NWOIBRDLQNAMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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